N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXVFBPAQMISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves several steps. Starting from commercially available cyclopentanecarboxylic acid, the first step includes conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reactions involve the introduction of the 6-morpholinopyrimidin-4-yl moiety through nucleophilic substitution, followed by the attachment of the oxyethyl linker to the cyclopentane ring. This multistep synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the large-scale production of this compound demands efficient and cost-effective methods. One approach involves optimizing the synthetic route to minimize the number of steps and use of expensive reagents. The use of continuous flow reactors and process intensification techniques can also enhance the scalability and reproducibility of the synthesis. Monitoring and automation of reaction parameters are crucial to maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes: N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its cyclopentane ring and morpholinopyrimidine moiety offer multiple sites for chemical modifications, making it a versatile compound for synthetic chemists.
Common Reagents and Conditions Used in These Reactions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides and amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to achieve optimal yields.
Major Products Formed from These Reactions: The reactions of this compound yield a range of products depending on the reaction conditions For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications: this compound has found applications in numerous scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. In medicine, the compound's unique structure has prompted research into its potential as a therapeutic agent for various diseases. Industrially, it is used as an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its morpholinopyrimidine moiety may bind to enzyme active sites or receptor domains, modulating their activity. The oxyethyl linker and cyclopentane ring contribute to the compound's overall binding affinity and selectivity, enhancing its efficacy in biological systems.
Comparison with Similar Compounds: When compared to similar compounds, this compound stands out due to its unique combination of structural elements. Similar compounds, such as N-(2-(pyrimidin-4-yloxy)ethyl)cyclopentanecarboxamide or N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide, may share some chemical properties but differ in their overall reactivity and biological activity. These differences highlight the distinct advantages of this compound in specific applications.
Biological Activity
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular structure of this compound indicates significant potential for interaction with biological targets. The compound has a molecular weight of approximately 437.5 g/mol and contains multiple functional groups that may contribute to its biological activity.
Research suggests that compounds similar to this compound may act through several mechanisms:
- Farnesyltransferase Inhibition : Similar compounds have been noted for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer proliferation .
- Induction of Apoptosis : Evidence indicates that these compounds can induce apoptosis in cancer cells by arresting the cell cycle, particularly at the S phase . This is often mediated through alterations in pro-apoptotic and anti-apoptotic protein levels.
- Mitochondrial Dysfunction : The induction of mitochondrial dysfunction and subsequent activation of caspases (e.g., caspase-3) have been observed as key pathways through which these compounds exert their anti-cancer effects .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various human cancer cell lines. The following table summarizes the anti-tumor activity observed:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data indicates that the compound exhibits remarkable potency across different cancer types, outperforming established drugs such as Sunitinib in some cases .
Case Studies
- HepG2 Cells : A study focusing on HepG2 liver carcinoma cells revealed that treatment with this compound led to a significant increase in the proportion of cells in the S phase, indicating cell cycle arrest. The compound also altered levels of key apoptotic proteins, enhancing the expression of Bax while decreasing Bcl-2 levels .
- Comparative Analysis : When compared to Sunitinib, this compound showed superior inhibition rates and lower IC50 values across multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or biochemical data for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide are sparse, comparisons can be drawn with structurally analogous compounds, particularly those sharing cyclopentanecarboxamide or pyrimidine-morpholine frameworks. Below is an analysis based on synthetic, physicochemical, and functional similarities:
Structural Analogues from Hydrazine-Carbonothioyl Derivatives
The closest structural analogs documented in literature are cyclopentanecarboxamide-linked hydrazine-carbonothioyl derivatives (Table 1). These compounds, synthesized via hydrazine-thiocarbamide coupling, exhibit variations in substituents and physicochemical properties:
| Compound Name | Yield (%) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | 59 | 158–161 | Phenoxyacetyl |
| N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) | 63 | 148–150 | Phenylthioacetyl |
| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | 66 | 193–195 | Benzoyl |
| N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) | 56 | 195–197 | 2-Aminobenzoyl |
Key Observations :
- Yield: The benzoyl-substituted derivative (2.14) showed the highest yield (66%), likely due to the stability of the benzoyl group during synthesis. In contrast, the 2-aminobenzoyl variant (2.15) had a lower yield (56%), possibly due to steric or electronic effects of the amine group .
- Melting Points: Melting points correlate with substituent polarity. The phenylthioacetyl derivative (2.13) had the lowest melting point (148–150°C), likely due to reduced intermolecular hydrogen bonding compared to the benzoyl (2.14) or aminobenzoyl (2.15) analogs .
Functional Comparison with Pyrimidine-Morpholine Derivatives
Compounds featuring pyrimidine-morpholine scaffolds are well-documented in kinase inhibitor research. For example:
- GSK3β Inhibitors: Pyrimidine-morpholine derivatives often target glycogen synthase kinase-3β (GSK3β), with IC₅₀ values in the nanomolar range. Substitution at the pyrimidine C4 position (e.g., ether or amine linkers) significantly affects potency and selectivity .
- Solubility and Bioavailability: The morpholine ring enhances aqueous solubility, while cyclopentanecarboxamide may improve membrane permeability. However, the ethyl ether linker in this compound could introduce metabolic instability compared to more rigid linkers (e.g., amides or aromatic spacers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
